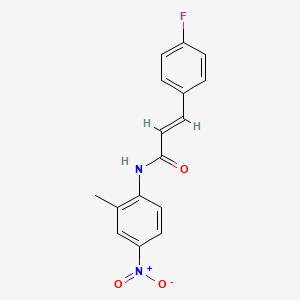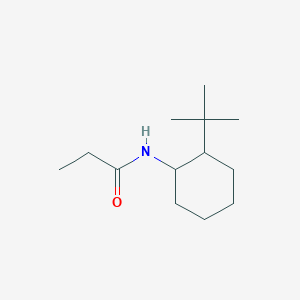![molecular formula C22H14ClN3O3 B5313046 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)
2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as CNQX, is a synthetic compound that belongs to the quinazolinone family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of excitatory signals in the central nervous system. CNQX has been extensively studied for its pharmacological properties and has found applications in various scientific research fields.
作用機序
2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor at the glutamate binding site, preventing the binding of glutamate and blocking the influx of calcium ions into the neuron. This results in the inhibition of excitatory neurotransmission and the suppression of synaptic plasticity.
Biochemical and Physiological Effects:
2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects on the central nervous system. It has been reported to decrease the frequency and amplitude of excitatory postsynaptic potentials, reduce the release of neurotransmitters, and inhibit the induction of long-term potentiation. In addition, 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have anticonvulsant, neuroprotective, and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for specific targeting of glutamatergic signaling pathways. It is also relatively stable and easy to handle, making it a convenient tool for pharmacological studies. However, one limitation of 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone is its potential off-target effects, as it has been shown to interact with other ion channels and receptors at high concentrations. In addition, its effects on synaptic plasticity may vary depending on the experimental conditions and the type of neurons being studied.
将来の方向性
There are several future directions for the use of 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in scientific research. One area of interest is the development of novel AMPA receptor antagonists with improved selectivity and pharmacokinetic properties. Another direction is the investigation of the role of AMPA receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the use of 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone in combination with other pharmacological agents may provide insights into the complex interactions between different neurotransmitter systems and their effects on behavior and cognition.
合成法
2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multistep process that involves the condensation of 2-amino-4-chlorobenzophenone with 4-nitrobenzaldehyde, followed by cyclization with acetic anhydride and dehydration with phosphorus oxychloride. The final product is obtained after purification through recrystallization.
科学的研究の応用
2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to block the excitatory effects of glutamate on neurons, which makes it useful for investigating the mechanisms of synaptic plasticity, learning, and memory. 2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has also been used to study the pathophysiology of various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-16-8-5-15(6-9-16)7-14-21-24-20-4-2-1-3-19(20)22(27)25(21)17-10-12-18(13-11-17)26(28)29/h1-14H/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUCHYYIMQGQDV-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5312989.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![3-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313019.png)

![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)